molecular formula C18H19NO B4296786 4a-methyl-1,3,4,4a,5,12c-hexahydrobenzo[k]phenanthridin-6(2H)-one

4a-methyl-1,3,4,4a,5,12c-hexahydrobenzo[k]phenanthridin-6(2H)-one

Cat. No.: B4296786
M. Wt: 265.3 g/mol
InChI Key: WATQVSNWFYICCW-UHFFFAOYSA-N
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Description

4a-methyl-1,3,4,4a,5,12c-hexahydrobenzo[k]phenanthridin-6(2H)-one is a complex organic compound belonging to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a hexahydrobenzo[k]phenanthridine core with a methyl group at the 4a position and a ketone functional group at the 6(2H) position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a-methyl-1,3,4,4a,5,12c-hexahydrobenzo[k]phenanthridin-6(2H)-one involves multiple steps, typically starting with the formation of the hexahydrobenzo[k]phenanthridine core. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a route has been developed for the synthesis of 6-substituted 4a-methyl-1,2,3,4,4a,10b-hexahydrophenanthridines, which can be adapted for the target compound .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4a-methyl-1,3,4,4a,5,12c-hexahydrobenzo[k]phenanthridin-6(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting ketones to alcohols.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity could be explored for developing new pharmaceuticals or studying biochemical pathways.

    Medicine: The compound might serve as a lead compound for drug development, particularly if it exhibits desirable pharmacological properties.

    Industry: Its chemical properties could be leveraged in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 4a-methyl-1,3,4,4a,5,12c-hexahydrobenzo[k]phenanthridin-6(2H)-one exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4a-methyl-1,3,4,4a,5,12c-hexahydrobenzo[k]phenanthridin-6(2H)-one include other hexahydrobenzo[k]phenanthridines and benzophenanthridines. For example, 6-substituted 4a-methyl-1,2,3,4,4a,10b-hexahydrophenanthridines and 9,10-benzophenanthridines share structural similarities .

Uniqueness

What sets this compound apart is its specific substitution pattern and functional groups, which confer unique chemical and potentially biological properties. These differences can influence its reactivity, stability, and interactions with other molecules, making it a distinct and valuable compound for research and application.

Properties

IUPAC Name

4a-methyl-1,2,3,4,5,12c-hexahydrobenzo[k]phenanthridin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-18-11-5-4-8-15(18)16-13-7-3-2-6-12(13)9-10-14(16)17(20)19-18/h2-3,6-7,9-10,15H,4-5,8,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATQVSNWFYICCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC1C3=C(C=CC4=CC=CC=C43)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4a-methyl-1,3,4,4a,5,12c-hexahydrobenzo[k]phenanthridin-6(2H)-one
Reactant of Route 2
4a-methyl-1,3,4,4a,5,12c-hexahydrobenzo[k]phenanthridin-6(2H)-one
Reactant of Route 3
4a-methyl-1,3,4,4a,5,12c-hexahydrobenzo[k]phenanthridin-6(2H)-one
Reactant of Route 4
4a-methyl-1,3,4,4a,5,12c-hexahydrobenzo[k]phenanthridin-6(2H)-one
Reactant of Route 5
4a-methyl-1,3,4,4a,5,12c-hexahydrobenzo[k]phenanthridin-6(2H)-one
Reactant of Route 6
4a-methyl-1,3,4,4a,5,12c-hexahydrobenzo[k]phenanthridin-6(2H)-one

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